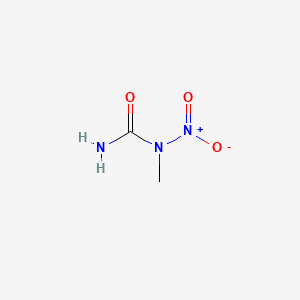

Urea, 1-methyl-1-nitro-

Description

Contextualization within N-Nitroso Compounds Research

N-nitroso compounds are a broad class of chemicals that are of significant interest to researchers due to their presence in the environment and their potential biological effects. nih.govmaastrichtuniversity.nl These compounds can be formed from the reaction of secondary or tertiary amines and amides with nitrosating agents like nitrite (B80452). dfg.denih.gov MNNU is considered a classic and potent example of an N-nitroso compound and is often used as a reference compound in studies. nih.gov

Research on N-nitroso compounds often focuses on their mechanisms of action, particularly their ability to act as carcinogens and mutagens. targetmol.comselleckchem.com The study of compounds like MNNU helps scientists understand how N-nitroso compounds interact with biological macromolecules, such as DNA, and the subsequent cellular consequences. medchemexpress.comontosight.ai

Historical Perspectives on its Academic Investigation

The investigation of MNNU and related N-nitroso compounds has a long history in chemical and biomedical research. Early research focused on the synthesis and chemical properties of these compounds. orgsyn.org Over time, as their potent biological activities were discovered, the focus of research shifted towards understanding their effects in living organisms.

MNNU became a widely used tool in experimental cancer research. nih.govnih.gov Its ability to reliably induce tumors in laboratory animals made it a valuable model for studying the processes of carcinogenesis. nih.gov This historical use has generated a vast body of literature on its effects on various organs and cell types, providing foundational knowledge for the field of chemical carcinogenesis. nih.gov

Fundamental Research Significance

The fundamental research significance of MNNU lies in its well-characterized activity as a direct-acting alkylating agent. nih.govmedchemexpress.com This property allows researchers to induce specific types of DNA damage, primarily the methylation of DNA bases. wikipedia.orgontosight.ai The formation of adducts like O6-methylguanine is a key initiating event in the mutagenic and carcinogenic processes induced by MNNU. ontosight.ai

By studying the cellular response to MNNU-induced damage, scientists have gained critical insights into DNA repair mechanisms, cell cycle control, and the genetic and epigenetic changes that lead to cancer. medchemexpress.comontosight.ai For instance, research using MNNU has been instrumental in elucidating the role of specific gene mutations, such as those in the Ha-ras gene, in tumor development. nih.gov Furthermore, the compound's ability to induce tumors in a variety of tissues has made it a versatile model for studying organ-specific carcinogenesis. nih.govtargetmol.com

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of MNNU.

| Property | Value | Reference |

| Molecular Formula | C2H5N3O2 | wikipedia.org |

| Molar Mass | 103.081 g·mol−1 | wikipedia.org |

| Appearance | Off-white to light brown solid | chemicalbook.com |

| Melting Point | 119-124°C | chemicalbook.com |

| Water Solubility | 14.56 g/L | chemicalbook.com |

| log P | -0.302 | wikipedia.org |

Synthesis Information

MNNU is typically synthesized through the nitrosation of methylurea (B154334). orgsyn.org This process involves reacting methylurea with a nitrosating agent, such as sodium nitrite, in an acidic solution. orgsyn.orgrsc.org

A general procedure for the synthesis of N-nitroso-N-methylurea (MNNU) involves the following steps:

Preparation of an aqueous solution of N-methylurea and hydrochloric acid. rsc.org

Mixing this solution with an organic solvent. rsc.org

Addition of an aqueous solution of sodium nitrite. rsc.org

This method allows for the in-situ generation of MNNU for use in subsequent reactions, which is often preferred due to the compound's instability. wikipedia.orgrsc.org

Detailed Research Findings

DNA Alkylation and Mutagenesis

A primary focus of MNNU research has been its interaction with DNA. As an alkylating agent, MNNU transfers its methyl group to nucleobases within the DNA structure. wikipedia.org This methylation can occur at several positions on the DNA bases, but the formation of O6-methylguanine is considered a critical mutagenic lesion. ontosight.ai If not repaired by cellular DNA repair mechanisms, this altered base can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. wikipedia.org

Carcinogenesis Studies

The carcinogenic properties of MNNU have been extensively documented in various animal models. nih.gov It is recognized as a complete carcinogen, meaning it can both initiate and promote tumor development. nih.gov Researchers have utilized MNNU to induce a wide range of tumors in different organs, including the mammary gland, stomach, and nervous system, depending on the animal species, strain, and route of administration. nih.govtargetmol.com These studies have been crucial for understanding the multi-step process of cancer development and for identifying genetic and molecular changes associated with specific tumor types. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

24390-70-3 |

|---|---|

Molecular Formula |

C2H5N3O3 |

Molecular Weight |

119.08 g/mol |

IUPAC Name |

1-methyl-1-nitrourea |

InChI |

InChI=1S/C2H5N3O3/c1-4(2(3)6)5(7)8/h1H3,(H2,3,6) |

InChI Key |

MRCHHCXNURDQHS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Urea, 1 Methyl 1 Nitro

Established Synthetic Pathways for Urea (B33335), 1-methyl-1-nitro-

The primary route for synthesizing 1-methyl-1-nitrosourea involves the nitrosation of its direct precursor, methylurea (B154334). orgsyn.org This transformation is a critical step that introduces the nitroso group (-N=O) onto the methylated nitrogen atom of the urea backbone.

Nitrosation Reactions in Urea, 1-methyl-1-nitro- Synthesis

The nitrosation of methylurea is typically achieved by reacting it with a nitrosating agent under acidic conditions. A common laboratory-scale synthesis involves dissolving methylurea and sodium nitrite (B80452) in water, cooling the solution to 0°C, and then slowly adding this mixture to a stirred, ice-cold solution of sulfuric acid. orgsyn.org The 1-methyl-1-nitrosourea precipitates as pale yellow crystals, which can then be filtered and dried. orgsyn.org The temperature must be carefully controlled to remain near 0°C to prevent decomposition of the product. orgsyn.org

An alternative approach utilizes a continuous flow synthesis method. In this setup, separate feeds of aqueous N-methylurea with hydrochloric acid, an organic solvent mixture, and an aqueous solution of sodium nitrite are mixed in a specific sequence using T-piece mixers. rsc.org This method offers a scalable and potentially safer procedure for generating the compound in-situ. rsc.org The fundamental chemistry relies on the generation of the nitrosonium ion (N=O⁺) from nitrous acid in the acidic medium, which then acts as the electrophile, attacking the nitrogen of methylurea. libretexts.org

Table 1: Nitrosation Reaction Conditions for 1-methyl-1-nitrosourea Synthesis

| Parameter | Batch Synthesis orgsyn.org | Continuous Flow Synthesis rsc.org |

|---|---|---|

| Precursor | Methylurea | N-Methylurea |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) |

| Acid | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) |

| Temperature | 0°C | Not specified, but generally low |

| Solvent | Water | Water and organic solvent (2-MeTHF/diethyl ether) |

| Yield | 66–82% | High yield (e.g., 98% for a derivative) |

Precursor Compounds in Urea, 1-methyl-1-nitro- Synthesis

These methods include:

The reaction of methylamine (B109427) hydrochloride with potassium cyanate (B1221674).

A multi-step process involving methyl sulfate, ammonia, and potassium cyanate.

The reaction between methylamine hydrochloride and urea. orgsyn.org This method involves boiling an aqueous solution of the two reactants under reflux. orgsyn.org

A synthesis route starting from acetamide, which is treated with bromine and an alkali. orgsyn.org

Table 2: Synthetic Pathways for the Precursor Methylurea

| Starting Materials | Brief Description | Reference |

|---|---|---|

| Methylamine hydrochloride and potassium cyanate | Reaction between the two compounds. | orgsyn.org |

| Methyl sulfate, ammonia, and potassium cyanate | Multi-step synthesis. | orgsyn.org |

| Methylamine hydrochloride and urea | Reactants are boiled under reflux in an aqueous solution. | orgsyn.org |

| Acetamide, bromine, and alkali | Reaction involving these three components. | orgsyn.org |

Decomposition Pathways and Products of Urea, 1-methyl-1-nitro-

1-Methyl-1-nitrosourea is known for its chemical instability, particularly in aqueous solutions. Its decomposition is highly dependent on pH and leads to the formation of reactive intermediates. chemicalbook.comnih.gov

pH-Dependent Hydrolysis Kinetics and Mechanisms of Urea, 1-methyl-1-nitro-

The stability of 1-methyl-1-nitrosourea in aqueous solutions is markedly pH-dependent. nih.gov The hydrolysis follows first-order kinetics, with the rate of decomposition increasing significantly at a pH above 8. nih.gov At 37°C in a pH 8.0 buffer, the compound exhibits a half-life of 77 minutes. nih.gov

Two primary mechanisms have been proposed for its decomposition in aqueous solution. rsc.orgelectronicsandbooks.com

Hydroxide (B78521) Attack: One early proposal suggested that decomposition above pH 5 involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate would then break down to yield methanediazoate and carbamate. rsc.orgelectronicsandbooks.com

Deprotonation Mechanism: More recent evidence from ¹³C and ¹⁵N NMR spectroscopy studies supports a different pathway. rsc.orgelectronicsandbooks.comrsc.org This mechanism proposes that the initial step is the deprotonation of the amide nitrogen (the nitrogen not bearing the methyl or nitroso groups). nih.govrsc.orgelectronicsandbooks.com The resulting anion then fragments to produce cyanic acid and methanediazoate. rsc.orgelectronicsandbooks.com This fragmentation pathway is now widely accepted as the dominant mechanism in aqueous solutions. rsc.org

Generation of Reactive Species from Urea, 1-methyl-1-nitro- Decomposition (e.g., Methyldiazonium Ion, Cyanate)

The decomposition of 1-methyl-1-nitrosourea is critical because it generates highly reactive chemical species. nih.gov Following the deprotonation mechanism, the primary products are methanediazoate and cyanic acid (which exists as the cyanate ion, NCO⁻, in solution). nih.govrsc.orgelectronicsandbooks.com

The methanediazoate intermediate is unstable and proceeds to form the highly electrophilic methyldiazonium ion (CH₃N₂⁺). nih.gov This ion is a potent alkylating agent, responsible for transferring a methyl group to various nucleophiles, including sites on DNA bases. wikipedia.orgnih.gov

The other key product, cyanate (NCO⁻), is also reactive. nih.govrsc.org In phosphate-buffered solutions, cyanate has been shown to react with phosphate (B84403) to form carbamoyl (B1232498) phosphate. rsc.orgrsc.org The generation of these reactive species is fundamental to the compound's biological activities. nih.gov

Table 3: Decomposition Products of 1-methyl-1-nitrosourea

| Initial Reactant | Conditions | Primary Intermediates | Key Reactive Species |

|---|---|---|---|

| 1-methyl-1-nitrosourea | Aqueous solution, pH > 7 | Methanediazoate, Anion of MNU | Methyldiazonium ion (CH₃N₂⁺), Cyanate (NCO⁻) |

Influence of Controlled Environmental Factors on Urea, 1-methyl-1-nitro- Chemical Stability

The chemical stability of 1-methyl-1-nitrosourea is significantly influenced by several environmental factors. The pure compound is sensitive to humidity, light, and temperature. chemicalbook.comnih.gov

Temperature: The compound is unstable at temperatures above 20°C (68°F) and can decompose. chemicalbook.comwikipedia.org Storage at ambient temperature or slightly above (30°C) can lead to sudden decomposition. nih.gov For this reason, refrigerated storage is required. nih.gov Long-term storage recommendations often specify temperatures of -20°C or -80°C. medchemexpress.com

Light and Humidity: 1-Methyl-1-nitrosourea is sensitive to both light and moisture. chemicalbook.comnih.gov It should be stored protected from light, and exposure to humid conditions should be avoided as it can hydrolyze. chemicalbook.commedchemexpress.com

Physical Shock: The compound is noted to be somewhat shock-sensitive, which has contributed to its replacement by other reagents for certain applications like the generation of diazomethane. chemicalbook.comwikipedia.org

Table 4: Factors Affecting the Stability of 1-methyl-1-nitrosourea

| Factor | Effect on Stability | Recommended Handling/Storage | Reference |

|---|---|---|---|

| Temperature | Decomposes above 20°C; risk of sudden decomposition at ~30°C. | Refrigerated storage (-20°C to -80°C). | chemicalbook.comnih.govwikipedia.orgmedchemexpress.com |

| Light | Promotes decomposition. | Store in light-protected containers. | chemicalbook.comnih.govmedchemexpress.com |

| Humidity/Water | Hydrolyzes in the presence of moisture. | Store in a dry, humidity-controlled environment. | chemicalbook.comnih.gov |

| pH (in solution) | Stable in acidic solution; decomposition rate increases sharply above pH 8. | Use appropriate buffers for desired stability/reactivity. | nih.gov |

| Physical Shock | Can be shock-sensitive. | Handle with care, avoid mechanical shock. | chemicalbook.comwikipedia.org |

Molecular Mechanisms of Action and Reactivity of Urea, 1 Methyl 1 Nitro

Alkylation Mechanisms of Urea (B33335), 1-methyl-1-nitro-

Urea, 1-methyl-1-nitro-, also known as N-methyl-N-nitrosourea (MNU), is a potent alkylating agent that exerts its effects by transferring a methyl group to various nucleophilic sites within cellular macromolecules. scribd.comnih.gov This reactivity underlies its mutagenic, carcinogenic, and cytotoxic properties. scribd.comnih.gov The primary mechanism involves the generation of a highly reactive methyldiazonium ion, which then readily methylates nucleic acids and proteins. nih.gov

Nucleic Acid Alkylation by Urea, 1-methyl-1-nitro-

Urea, 1-methyl-1-nitro- is a well-established methylating agent of nucleic acids. scribd.com Its toxicity is largely attributed to the transfer of its methyl group to the nucleobases in DNA. nih.gov This process can lead to mutations, such as G:C to A:T transitions, and other forms of DNA damage. mdpi.com

Specific Sites of DNA Methylation (e.g., N7-Guanine, O6-Guanine, N1-Guanine, Phosphate)

Urea, 1-methyl-1-nitro- alkylates DNA at several nucleophilic positions, with the primary targets being the nitrogen and oxygen atoms of the purine (B94841) bases, as well as the phosphate (B84403) backbone. The most common sites of methylation are N7-guanine, O6-guanine, and N3-adenine. nih.gov The formation of O6-methylguanine (O6-MeG) is considered a particularly significant premutagenic lesion. nih.govmdpi.comnih.gov This modified base has a tendency to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to point mutations. mdpi.com

The relative abundance of these methylation products can vary. For instance, studies have shown that the formation of 7-methylguanine (B141273) (N7-MeG) is generally more frequent than O6-methylguanine (O6-MeG). dtic.mil The neighboring base sequence can also influence the pattern of alkylation. The ratio of O6-MeG to N7-MeG has been observed to be higher in poly(dG-dC) sequences compared to poly(dG) sequences, indicating that the local DNA structure affects the reactivity of specific sites. dtic.mil

| Methylation Site | Base | Significance |

| N7-Guanine | Guanine (B1146940) | Most frequent methylation product. nih.govdtic.mil |

| O6-Guanine | Guanine | Highly mutagenic, leads to G:C to A:T transitions. nih.govmdpi.comnih.gov |

| N1-Guanine | Guanine | A site of alkylation by N-nitroso compounds. liberty.edu |

| N3-Adenine | Adenine | A significant methylation product. nih.gov |

| Phosphate | DNA Backbone | Alkylation of phosphate groups can also occur. nih.gov |

Protein Alkylation by Urea, 1-methyl-1-nitro-

Specific Amino Acid Residue Modification

Urea, 1-methyl-1-nitro- can modify several amino acid residues within proteins. The primary modifications observed are methylation and carbamoylation. Carbamoylation involves the transfer of the carbamoyl (B1232498) group from the urea moiety of the molecule. Studies have shown that the N-terminal proline and the ε-amino group of lysine (B10760008) residues are susceptible to carbamoylation. nih.govyoutube.com Methylation, on the other hand, targets nucleophilic side chains. Histone proteins, for example, can be methylated on lysine and arginine residues. nih.gov

| Modification | Target Amino Acid | Significance |

| Carbamoylation | N-terminal Proline | Can alter protein conformation and function. youtube.com |

| Carbamoylation | Lysine | Modifies the charge and can affect protein interactions. nih.gov |

| Methylation | Lysine | Can be involved in epigenetic regulation when occurring on histones. nih.govnih.gov |

| Methylation | Arginine | Another target for histone methylation. nih.gov |

Chromatin Protein and Histone Modification by Urea, 1-methyl-1-nitro-

Chromatin, the complex of DNA and proteins in the nucleus, is a significant target for Urea, 1-methyl-1-nitro-. The histone proteins, which are crucial for packaging and regulating DNA, are subject to both methylation and carbamoylation. These modifications can disrupt the normal function of chromatin, affecting processes such as gene expression and DNA repair. nih.govdntb.gov.ua

Specific histone modifications induced by Urea, 1-methyl-1-nitro- have been identified. For example, methylation of histone H2A has been observed. nih.govoup.com Furthermore, carbamoylation of linker histone H1 and core histones H2A, H2B, and H3 has also been reported. nih.govnih.gov These alterations to histone proteins can lead to changes in chromatin structure and have been linked to the regulation of gene expression and the cellular response to DNA damage. nih.govdntb.gov.ua

| Histone | Modification | Potential Consequence |

| H1 | Carbamoylation | Altered chromatin compaction and gene regulation. nih.govdntb.gov.ua |

| H2A | Methylation, Carbamoylation | Disruption of nucleosome stability and function. nih.govnih.govoup.com |

| H2B | Carbamoylation | Impact on chromatin structure and dynamics. nih.gov |

| H3 | Carbamoylation | Interference with other post-translational modifications and epigenetic signaling. nih.gov |

Comparative Alkylation Efficacy with Related N-Nitroso Compounds

The alkylating potential of 1-methyl-1-nitrosourea has been compared to other N-nitroso compounds, such as 1-methyl-3-nitro-1-nitrosoguanidine (B137566) (MNNG). Studies have shown that both MNU and MNNG act as methylating agents through the formation of a methyl carbonium ion. aacrjournals.org However, their efficiency in modifying cellular components can differ.

However, when examining DNA modification in the isolated guinea pig pancreas, MNU demonstrated greater DNA modification than MNNG, particularly at higher concentrations. nih.gov The formation of 7-methylguanine by both compounds was about tenfold greater than O6-methylation. nih.gov

The introduction of a 2-chloroethyl group to the nitrosourea (B86855) structure, as seen in compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CCNU), significantly enhances antitumor activity. nih.govijprajournal.com These chloroethyl derivatives are more lipophilic, allowing them to cross the blood-brain barrier, a property not as prominent in 1-methyl-1-nitrosourea. nih.govijprajournal.com This difference in lipophilicity and the nature of the alkylating species (chloroethyl vs. methyl) contributes to variations in their therapeutic applications and efficacy against different types of tumors. aacrjournals.org

Table 1: Comparative Alkylation and Covalent Modification by MNU and MNNG

| Compound | Target Macromolecule | Type of Modification | Relative Potency/Binding |

|---|---|---|---|

| 1-methyl-1-nitrosourea (MNU) | Nuclear Proteins (Histones) | Methylation & Carbamoylation | Lower than MNNG aacrjournals.org |

| 1-methyl-1-nitrosourea (MNU) | Pancreatic DNA | Methylation | Higher than MNNG at high concentrations nih.gov |

| 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) | Nuclear Proteins (Histones) | Methylation & Guanidination | ~12 times more potent than MNU aacrjournals.org |

| 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) | Pancreatic DNA | Methylation | Lower than MNU at high concentrations nih.gov |

Carbamoylation and Guanidination Reactions Mediated by Urea, 1-methyl-1-nitroso-

In addition to alkylation, 1-methyl-1-nitrosourea is capable of carbamoylating proteins. This reaction is mediated by the isocyanate ion produced during the decomposition of MNU. aacrjournals.org The isocyanate ion reacts with the ε-amino groups of lysine residues and the N-terminal amino groups of proteins. psu.eduresearchgate.netnih.gov

Studies have demonstrated that MNU treatment of proteins like apomyoglobin and human hemoglobin results predominantly in carbamoylation adducts. nih.gov Specifically, the carbamoylation occurs at the N-terminal valine and the free amino group of lysine residues. nih.gov In contrast, a related compound, MNNG, does not carbamoylate but instead guanidinates proteins. aacrjournals.orgnih.gov

The extent of carbamoylation can vary among different proteins. In studies with L1210 cells, histones H2B and H3 were the primary targets of carbamoylation by MNU. aacrjournals.org Similarly, in the isolated guinea pig pancreas, H2B, H3, and H1 were the major histone targets for carbamoylation. nih.gov It is noteworthy that no carbamoylation of DNA has been detected. nih.gov

The biological significance of protein carbamoylation is an area of ongoing research. It is thought that this modification could alter protein structure and function, potentially inhibiting enzymes involved in crucial cellular processes. For example, the carbamoylation of A24 lyase, an enzyme involved in protein turnover, by nitrosoureas has been shown to inhibit its activity. core.ac.uk

Interactions of Urea, 1-methyl-1-nitroso- with Non-Nucleic Acid and Protein Cellular Macromolecules

While the interactions of 1-methyl-1-nitrosourea with nucleic acids and proteins are well-documented, its reactions with other cellular macromolecules such as lipids and polysaccharides are less characterized.

Some research suggests that MNU can induce lipid peroxidation. imrpress.com Lipid peroxidation is a process where free radicals attack lipids, leading to the formation of lipid radicals and hydroperoxides. imrpress.com Malondialdehyde (MDA), an end product of this process, is often used as an indicator of lipid peroxidation. imrpress.com Studies have shown increased levels of MDA in response to MNU, indicating an interaction with cellular lipids. imrpress.com

The direct interaction of 1-methyl-1-nitrosourea with polysaccharides has not been extensively studied. However, some older research hints at the presence of a small amount of polysaccharide in certain biological samples treated with MNU, though the nature and significance of this interaction remain unclear. jst.go.jp Further research is needed to elucidate the specific reactions and biological consequences of 1-methyl-1-nitrosourea's interaction with these macromolecules.

Biological Effects and Cellular Responses in Research Models Utilizing Urea, 1 Methyl 1 Nitro

Induction of Genetic Alterations by Urea (B33335), 1-methyl-1-nitro-

Urea, 1-methyl-1-nitro- (also known as 1-Methyl-1-nitrosourea or MNU) is a potent mutagenic agent, a property that has been consistently demonstrated across a variety of experimental models, from prokaryotic to complex mammalian systems. Research has established that MNU induces mutations in both bacterial and mammalian cells. ontosight.ai It is recognized as a powerful in vitro mutagen in bacterial and mammalian cell cultures and also exhibits clastogenic activity, meaning it can cause breaks and deletions in chromosomes within mammalian cells. oup.com

The mutagenic profile of MNU is characterized by its tendency to induce specific types of DNA base changes. Comparative studies of alkylating agents have revealed that MNU primarily causes GC to AT transitions during DNA replication. ontosight.aiscispace.com This specific pattern of mutation distinguishes it from other mutagens like 1-ethyl-1-nitrosourea (B14183) (ENU), which produces a broader spectrum of base substitutions. scispace.com The strong mutagenic and carcinogenic properties of alkylating agents like MNU are well-documented. ualg.pt Its efficacy in inducing genetic alterations has made it a standard compound for mutagenesis research, including in specialized transgenic mouse assay systems designed to detect mutations in various tissues. nih.gov

The genetic damage induced by Urea, 1-methyl-1-nitro- is a direct consequence of its chemical nature as an alkylating agent. mdpi.com The primary mechanism involves the transfer of a methyl group to nucleophilic sites on DNA bases. ontosight.aiualg.pt MNU reacts through an SN1-type mechanism, generating a highly reactive methyldiazonium ion that can efficiently alkylate both nitrogen and oxygen atoms within the DNA structure. ualg.pt

A critical and highly mutagenic lesion formed by this process is O6-methylguanine. ontosight.ai If this adducted base is not repaired before DNA replication, it can mispair with thymine (B56734) instead of cytosine, leading to the characteristic G:C to A:T transition mutations observed with MNU exposure. ontosight.ai Beyond O6-methylguanine, MNU can alkylate numerous other sites on DNA bases, including the N7 position of guanine (B1146940) and the N3 position of adenine, which can also contribute to cytotoxicity and genetic instability. ualg.ptmdpi.com The interaction of MNU with DNA results in various forms of damage, including DNA strand breaks. nih.gov Research has also shown that certain substances, such as ascorbate, can potentiate the DNA-damaging effects of MNU by generating reactive oxygen species like hydroxyl radicals, which can cause further strand scissions. nih.gov

Impact of Urea, 1-methyl-1-nitro- on DNA Repair and Cellular Defense Mechanisms

The extensive DNA damage caused by Urea, 1-methyl-1-nitro- triggers a robust cellular response, prominently featuring the activation of DNA repair pathways. A key enzyme in this response is Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1. researchgate.net PARP-1 recognizes and binds to DNA strand breaks, which are a common consequence of MNU-induced alkylation damage. nih.govresearchgate.net Upon activation, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. researchgate.net

Studies in rat models have demonstrated that DNA damage induced by MNU leads to a significant activation of PARP. iiarjournals.org In photoreceptor cells exposed to MNU, PARP activity, as measured by the expression of its product PAR, was observed to increase at 12 and 24 hours, reaching a peak at day 3. iiarjournals.org This activation is a critical step in the DNA damage response, as the accumulation of PAR at damage sites helps to recruit other DNA repair factors to the lesion. researchgate.net The effect of MNU on PARP activity has been observed at the nucleosomal level, indicating a direct response to chromatin damage. vt.edu

Cells possess several enzymatic systems to counteract the genotoxic effects of alkylating agents like Urea, 1-methyl-1-nitro-. The most critical defense against the mutagenic O6-methylguanine lesion is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine DNA alkyltransferase (AGT). acs.orgmdpi.com MGMT directly reverses the damage by transferring the methyl group from the O6 position of guanine to one of its own cysteine residues in a stoichiometric, single-use reaction. acs.org The expression level of MGMT is a crucial determinant of cellular sensitivity to MNU; cells with high MGMT activity are more resistant, while those with low or no expression are highly susceptible to its mutagenic and cytotoxic effects. acs.orgmdpi.com The notable neurotropic carcinogenicity of MNU in rats is explained by the inherent lack of MGMT expression in their brain tissue. mdpi.com

Other DNA repair pathways, such as base excision repair (BER), are also involved in processing MNU-induced damage. Enzymes like methylpurine DNA-glycosylase can recognize and excise other alkylated bases, such as N7-methylguanine and N3-methyladenine, initiating the BER pathway to repair the lesion. jst.go.jp Furthermore, the cellular response to MNU-induced DNA damage involves the activation of cell cycle checkpoint kinases, such as Chk2, which signal the presence of damage to halt cell cycle progression and allow time for repair. nih.gov Studies in mice have shown that defects in this signaling pathway can increase susceptibility to MNU-induced tumorigenesis. nih.gov

Cellular Uptake and Subcellular Distribution of Urea, 1-methyl-1-nitro- in Experimental Systems

The biological activity of Urea, 1-methyl-1-nitro- is contingent upon its entry into cells and subsequent interaction with intracellular macromolecules. Studies using radiolabeled MNU in isolated guinea pig pancreatic lobules have provided insights into its uptake and distribution. psu.edu These experiments demonstrated that MNU is taken up by pancreatic cells and distributed among various subcellular compartments, including the nucleus, mitochondria, microsomes, and cytosol. psu.edu

Once inside the cell, MNU not only interacts with DNA but also extensively modifies proteins and other macromolecules within both the nucleus and cytoplasm. psu.edunih.gov The binding of MNU to these cellular components occurs through two primary covalent reactions: methylation from the transfer of its methyl group and carbamoylation from its carbonyl group reacting with amino groups of proteins, such as the ε-amino groups of lysine (B10760008). researchgate.netpsu.edu Comparative studies have shown that MNU modifies subcellular organelles and chromatin components, including DNA and proteins, to a significant extent. nih.gov The broad spectrum of modification across nuclear and cytoplasmic components underscores the widespread cellular impact of MNU following its uptake. psu.edu

| Subcellular Fraction | [Carbonyl-¹⁴C] MNU (pmol/µg protein) | [Methyl-¹⁴C] MNU (pmol/µg protein) |

|---|---|---|

| Nuclear | 1.08 | 0.43 |

| Mitochondrial | 0.77 | 0.28 |

| Microsomal | 0.68 | 0.26 |

| Cytosol | 0.55 | 0.20 |

Data represents uptake at a 0.30 mM drug concentration. The data shows that for both labels, the highest concentration of the drug is found in the nuclear fraction, followed by the mitochondrial, microsomal, and cytosol fractions. The uptake associated with the carbonyl label is consistently higher than that of the methyl label across all fractions. psu.edu

Quantitation of Urea, 1-methyl-1-nitro- Uptake into Isolated Cells and Tissues

The uptake of 1-methyl-1-nitrosourea (MNU) into isolated cells and tissues has been a subject of scientific investigation to understand its carcinogenic mechanisms. Studies using freshly prepared pancreatic lobules from guinea pigs, an organ susceptible to MNU-induced tumorigenesis, have provided quantitative data on its uptake. In these experiments, pancreatic lobules were incubated with carbon-14 (B1195169) labeled MNU at varying concentrations (0.03, 0.3, and 1.0 mM) for one hour at 37°C. nih.gov

The total uptake of the radiolabel from MNU into the pancreatic lobules was found to be linear with the concentration of the compound. nih.gov This indicates that the amount of MNU entering the pancreatic cells is directly proportional to its extracellular concentration within the tested range. Furthermore, the acid-insoluble radioactivity, which represents the binding of MNU to macromolecules like nucleic acids and proteins, also demonstrated a linear increase with concentration. nih.gov

Research on male F344 rats has also shed light on the effects of MNU in the glandular stomach mucosa. Following administration via a gastric tube, MNU induced DNA damage, as measured by unscheduled DNA synthesis (UDS) and DNA single-strand scission, in a dose-dependent manner. nih.gov This suggests that the uptake of MNU in the stomach mucosa leads to significant DNA alterations.

The following interactive table summarizes the findings on MNU uptake and its immediate molecular consequences in isolated guinea pig pancreas.

Table 1: Quantitation of 1-methyl-1-nitrosourea (MNU) Uptake and Macromolecular Modification in Isolated Guinea Pig Pancreas

| MNU Concentration (mM) | Total Uptake into Lobules | Acid-Insoluble Radioactivity |

|---|---|---|

| 0.03 | Linear increase with concentration | Linear increase with concentration |

| 0.3 | Linear increase with concentration | Linear increase with concentration |

| 1.0 | Linear increase with concentration | Linear increase with concentration |

Data derived from studies on freshly prepared pancreatic lobules incubated for one hour at 37°C. nih.gov

Subcellular Localization of Macromolecule Modifications by Urea, 1-methyl-1-nitro- (e.g., Nuclear vs. Cytoplasmic)

Once inside the cell, 1-methyl-1-nitrosourea (MNU) exerts its effects by modifying macromolecules in various subcellular compartments, most notably the nucleus and the cytoplasm. The distribution of this damage is not uniform and has been a key area of research to understand the compound's carcinogenic properties.

Nuclear Modifications:

In the nucleus, MNU is known to methylate both nucleic acids (DNA and RNA) and proteins. nih.gov Studies on isolated guinea pig pancreas have shown that MNU causes significant modification of DNA. nih.gov The formation of 7-methylguanine (B141273) was found to be approximately tenfold greater than O6-methylation, another critical DNA adduct. nih.gov

Research utilizing HeLa S3 cells has provided further insights into the localization of MNU-induced damage within the nucleus. These studies have analyzed the damage in different nucleosomal fractions, which represent transcriptionally active and inactive regions of chromatin. The highest amount of DNA damage was detected in nucleosomes associated with active gene sequences. bohrium.comnih.gov This preferential damage and subsequent repair in transcriptionally active chromatin suggest that the primary structure of chromatin plays a role in modulating the effects of carcinogens. bohrium.comnih.gov

Furthermore, MNU modifies nuclear proteins, including histones. In the guinea pig pancreas model, all histones were found to be labeled by MNU, with histone H2A being the principal site of methylation. nih.gov Histones H2B, H3, and H1 were the major targets of carbamoylation, another type of modification induced by MNU. nih.gov Histone H4 was the least modified. nih.gov The total binding of MNU to acid-extractable chromatin proteins was found to be equivalent to DNA modification on a molar basis. nih.gov

Cytoplasmic Modifications:

The following interactive table summarizes the subcellular localization of macromolecular modifications by MNU.

Table 2: Subcellular Localization of Macromolecule Modifications by 1-methyl-1-nitrosourea (MNU)

| Subcellular Location | Macromolecule Target | Type of Modification | Key Findings |

|---|---|---|---|

| Nucleus | DNA | Methylation | Preferential damage in transcriptionally active chromatin. bohrium.comnih.gov 7-methylguanine formation is ~10x greater than O6-methylation. nih.gov |

| Histone Proteins | Methylation, Carbamoylation | H2A is the main methylation site. nih.gov H2B, H3, and H1 are major carbamoylation targets. nih.gov | |

| Cytoplasm | Cytoplasmic Organelles | Covalent Binding | MNU binds to cytoplasmic organelles, indicating widespread cellular modification. nih.gov |

Data compiled from studies on isolated guinea pig pancreas and HeLa S3 cells. nih.govbohrium.comnih.gov

Applications of Urea, 1 Methyl 1 Nitro in Experimental Model Development

Utilization of Urea (B33335), 1-methyl-1-nitroso- in Chemical Carcinogenesis Models

MNU is extensively used to create animal models of cancer that mimic human disease, providing a platform to investigate the mechanisms of carcinogenesis and to screen potential preventative and therapeutic agents. iiarjournals.orgnih.gov These chemically induced models are favored for their relatively short latency period and high reproducibility. researchgate.net

Rodent Models for Specific Organ Carcinogenesis (e.g., Mammary Gland, Pancreas, Brain, Kidney)

The organ-specific carcinogenic effects of MNU are well-documented in various rodent models. iiarjournals.org

Mammary Gland: The MNU-induced mammary cancer model in rats, particularly in strains like Sprague-Dawley, is one of the most extensively used models in breast cancer research. iiarjournals.orgiiarjournals.org These tumors often share similarities with human breast cancer, such as hormone receptor positivity. iiarjournals.orgnih.gov A single intraperitoneal injection in young female rats can lead to a high incidence of mammary carcinomas. nih.govpsu.edu

Pancreas: Studies have shown that MNU can induce pancreatic carcinomas in aged mice, providing a model that reflects the age-dependency of the human disease. nih.govpancreapedia.org In hamsters, intraperitoneal injections of MNU have led to the development of various pancreatic tumor types, including ductal adenocarcinoma and acinar cell carcinoma. pancreapedia.org Research in different rodent species has highlighted that the acinar cell is particularly sensitive to MNU. nih.gov

Brain: MNU has been employed to induce brain tumors in adult rats, offering a system to study the early stages of glioma development. nih.gov Researchers have been able to isolate and culture premalignant cells from the brains of MNU-exposed rats to characterize the cellular and molecular changes that lead to tumorigenesis. nih.gov

Kidney: MNU is known to have carcinogenic potential in the kidneys of rats, inducing renal mesenchymal tumors and nephroblastomas. nih.gov These models are used for comparative studies with human kidney tumors like Wilms tumors. nih.gov

Development and Characterization of Novel Administration Routes for Model Induction (e.g., Intraductal, Intraperitoneal)

The route of MNU administration significantly influences the location and characteristics of the induced tumors.

Intraductal Administration: A novel approach for inducing mammary tumors involves the direct intraductal (i.duc) injection of MNU into the mammary gland of rats. researchgate.netamegroups.orgnih.gov This method offers the advantage of inducing tumors at a predictable location, which is beneficial for studying localized therapies and the initial stages of tumor development. amegroups.orgnih.gov This technique has been shown to produce stable carcinomas in situ. nih.gov

Intraperitoneal Administration: The intraperitoneal (i.p.) injection of MNU is a common and effective method for inducing tumors in various organs, particularly mammary glands in rats. iiarjournals.orgnih.govresearchgate.net This route is relatively simple, allows for reproducible delivery of the carcinogen, and results in a high incidence of tumors. nih.govpsu.edu Studies have shown a dose-responsive relationship between the i.p. injection of MNU and the incidence of mammary carcinomas. nih.govpsu.edu

Strain-Specific Susceptibility in Urea, 1-methyl-1-nitroso- Induced Models

The genetic background of the animal model plays a crucial role in its susceptibility to MNU-induced carcinogenesis.

Different rat strains exhibit varying levels of susceptibility to mammary tumor induction by MNU. For instance, Sprague-Dawley and Wistar-Furth rats are highly susceptible, while Long-Evans (LE) and Copenhagen (CH) rats show lower susceptibility. iiarjournals.orgnih.gov Interestingly, while susceptibility to mammary cancer varies, studies on retinal degeneration induced by MNU found that Sprague-Dawley, LE, and CH rat strains were all equally susceptible, suggesting that genetic factors affecting cancer susceptibility may not apply to other toxic effects of the compound. nih.govnih.gov In mice, strains with a heterozygous p53 mutation (FVB-Trp53+/-) show increased susceptibility to MNU-induced cancers, particularly thymic malignant lymphoma, making them a useful model for short-term carcinogenicity studies. nih.gov

Role of Urea, 1-methyl-1-nitroso- in Studying DNA Damage Response Pathways

Urea, 1-methyl-1-nitroso- is a direct-acting alkylating agent that causes DNA damage, primarily by transferring its methyl group to the bases of DNA. nih.govwikipedia.org This action leads to the formation of DNA adducts, which if not repaired, can result in mutations and initiate the process of carcinogenesis. iiarjournals.orgmedchemexpress.com The cellular response to this DNA damage involves complex signaling networks known as DNA damage response pathways.

The study of N-nitroso compounds like MNU has been instrumental in elucidating these pathways. Research has shown that exposure to these agents can activate key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are central regulators of the DNA damage response. grantome.comnih.gov These kinases, in turn, activate downstream effector proteins that orchestrate cell cycle arrest, providing time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death). grantome.com For example, studies with the related compound N-nitroso-N-ethylurea (NEU) have demonstrated the activation of the ATM-Chk2 and ATR-Chk1 pathways, which are critical for cell cycle checkpoints. nih.gov The base excision repair (BER) pathway is a key mechanism for repairing the types of DNA lesions caused by MNU, such as N7-methylguanine and N3-methyladenine. mdpi.com

Employment of Urea, 1-methyl-1-nitroso- in Investigating Molecular Pathogenesis of Diseases

The use of Urea, 1-methyl-1-nitroso- extends to investigating the molecular underpinnings of various diseases, particularly cancer. By inducing tumors with specific genetic alterations, researchers can trace the molecular events that drive disease progression.

A prime example is the study of Ha-ras gene mutations in MNU-induced mammary carcinomas in rats. nih.gov The specific mutation in codon 12 of the Ha-ras gene serves as a molecular marker to understand the clonality and pathogenesis of these tumors. nih.gov Studies have used this marker to demonstrate that MNU-induced mammary carcinomas are monoclonal in origin, meaning they arise from a single initiated cell. nih.gov Furthermore, analysis of this mutation has helped to establish that multiple tumors within the same animal arise independently. nih.gov

MNU-induced models also allow for the investigation of how genetic background influences the molecular pathogenesis of cancer. For instance, the anatomical location of mammary glands can affect the prevalence of carcinomas with a specific mutant ras gene. nih.gov Additionally, MNU has been used to study the role of inflammatory pathways in cancer development, showing that it can activate inflammatory cytokines and transcription factors like NF-κB, which contribute to hepatocarcinogenesis in mice. researchgate.net

Analytical and Detection Methodologies for Urea, 1 Methyl 1 Nitro in Research

Quantification of Urea (B33335), 1-methyl-1-nitro- in Biological Samples

Accurate quantification of MNU in biological matrices is critical for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a well-established method for determining the concentration of nitrosoureas in biological fluids. nih.govresearchgate.net This approach allows for the rapid and convenient determination of compounds like nitrosoureas at trace levels relevant to clinical and research settings. nih.gov

For instance, methods have been developed to analyze blood samples, providing both qualitative and quantitative results in under 30 minutes. nih.govresearchgate.net These HPLC-UV methods typically utilize a C18 reversed-phase column with a mobile phase such as a methanol-water mixture, and detection is performed at a specific UV wavelength. researchgate.net The precision of such methods is demonstrated by within-day variations ranging from approximately +/- 10.7% at lower concentrations (0.1 µg/mL) to 2.0% at higher concentrations (50.0 µg/mL). researchgate.net The minimum quantification level can be as low as 20 ng/mL. researchgate.net

Table 1: HPLC-UV Method Performance for Nitrosourea (B86855) Analysis

| Parameter | Value |

|---|---|

| Analysis Time | < 30 minutes |

| Column | C18 Reversed-Phase |

| Detection | UV Spectrophotometry |

| Precision (Within-day) | 2.0% to 10.7% |

| Limit of Quantitation | 20 ng/mL |

Data derived from studies on nitrosourea analysis in biological media. researchgate.net

Detection of DNA and Protein Adducts Formed by Urea, 1-methyl-1-nitro-

Urea, 1-methyl-1-nitro- exerts its biological effects primarily by forming covalent adducts with cellular macromolecules, particularly DNA and proteins. nih.govmdpi.com The formation of these adducts can lead to mutations, cell death, and carcinogenesis. nih.govmedchemexpress.com MNU is known to methylate DNA, forming adducts such as N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). mdpi.com In addition to methylation, MNU treatment can result in carbamoylation adducts on proteins. nih.gov Detecting and characterizing these adducts is fundamental to understanding the compound's genotoxicity.

Chromatography is a cornerstone for the separation and analysis of MNU-induced adducts.

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for the analysis of both DNA and protein adducts. nih.govnih.gov For DNA adducts, HPLC can be combined with fluorescence postlabeling, a technique that involves enzymatic digestion of DNA, followed by labeling the modified nucleotides. nih.gov This method is highly selective and sensitive, capable of detecting as little as one modified nucleotide per 100 million normal nucleotides. nih.gov HPLC is also frequently coupled with mass spectrometry (HPLC-MS/MS) for the definitive identification and quantification of specific DNA adducts. nih.govnii.ac.jp For protein adducts, HPLC is combined with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) after enzymatic digestion (e.g., with trypsin) of the target proteins. nih.gov This allows for the precise identification of the adducted amino acid residues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hybrid technique for analyzing chemical mixtures. news-medical.net While less common for direct analysis of non-volatile DNA or protein adducts, it is integral to specific methodologies. For example, the N-alkyl Edman procedure for analyzing N-terminal protein adducts has traditionally utilized GC-MS for detection. researchgate.net This technique separates compounds based on their volatility and boiling points before they are fragmented and identified by mass spectrometry. news-medical.net

Spectroscopic methods provide detailed structural information essential for characterizing adducts.

Mass Spectrometry (MS): MS is the definitive tool for adduct characterization, prized for its specificity and sensitivity. nih.govnih.gov When coupled with chromatographic techniques like LC or GC, it allows for both the separation and structural elucidation of adducts. news-medical.netnih.gov Tandem mass spectrometry (MS/MS) is particularly powerful, enabling the fragmentation of adducted peptides or nucleosides to pinpoint the exact site of modification. nih.govnih.gov For example, HPLC/ESI-MS/MS analysis has revealed that MNU specifically carbamoylates the N-terminal valine or lysine (B10760008) residues in proteins like hemoglobin and apomyoglobin. nih.gov In the field of "DNA adductomics," LC-MS/MS is used to screen for numerous DNA adducts in a single experiment. nii.ac.jp

Fluorescence Spectroscopy: This technique is often used as a highly sensitive detection method in conjunction with HPLC. nih.gov In fluorescence postlabeling assays for DNA adducts, a fluorescent tag is attached to the modified nucleotide, allowing for detection at very low levels. nih.gov Laser-induced fluorescence detection can further improve the detection limit significantly. nih.gov

Table 2: Comparison of Analytical Techniques for MNU Adduct Detection

| Technique | Analyte | Key Features | Sensitivity |

|---|---|---|---|

| HPLC-Fluorescence | DNA Adducts | High selectivity and sensitivity after postlabeling. nih.gov | 1 adduct per 10⁸ nucleotides nih.gov |

| HPLC-MS/MS | DNA & Protein Adducts | Provides structural identification and localization of adducts. nih.govnih.gov | High |

| GC-MS | Protein Adducts (via specific methods) | Used for volatile derivatives of adducts. researchgate.net | Moderate to High |

This table summarizes the primary applications and features of key analytical methods.

Radiolabeling with isotopes provides a highly sensitive method for tracing the fate of a molecule and quantifying its reaction products.

Carbon-14 (B1195169) (¹⁴C) Labeling: Carbon-14 is the preferred isotope for many regulatory and research studies involving radiolabeling. selcia.comopenmedscience.com Its long half-life of approximately 5,730 years means that no correction for decay is needed during the course of a typical experiment. openmedscience.comopenmedscience.com By synthesizing MNU with a ¹⁴C atom in a stable position within the molecule, researchers can accurately trace its distribution, metabolism, and excretion. selcia.comselcia.com This technique is invaluable for mass balance studies and for quantifying the total amount of compound that has formed adducts with DNA, proteins, or other macromolecules, as it allows for the detection of all radiolabeled material, including both the parent compound and its metabolites. selcia.comselcia.com The use of ¹⁴C-labeled MNU facilitates the elucidation of metabolic pathways and the quantification of residues in tissues. selcia.com

Advanced Imaging Techniques for Subcellular Localization of Modified Macromolecules

Visualizing where adducts are formed within a cell is crucial for understanding their biological consequences. While direct imaging of small chemical adducts remains a significant challenge, advanced techniques can reveal the location of resulting macromolecular damage.

One such technique is Fluorescence In Situ Hybridization (FISH) , which can be used in combination with methods that detect DNA damage, such as the comet assay. nih.gov Following treatment of cells with MNU, the comet assay can detect DNA single-strand breaks. nih.gov By subsequently applying FISH with probes for specific DNA sequences (e.g., tandemly repeated elements in heterochromatin), researchers can determine if the damage is localized to particular regions of the genome. nih.gov This approach has been used to show the involvement of heterochromatin-specific sequences in MNU-mediated DNA breaks, providing insight into the subcellular distribution of the damage. nih.gov Such studies suggest that while the initial damage may be widespread, the clustering of chromosomal aberrations in specific regions may be due to subsequent cellular processes like repair and replication. nih.gov

Theoretical and Computational Studies of Urea, 1 Methyl 1 Nitro

Quantum Chemical Investigations of Molecular Structure and Reactivity of Urea (B33335), 1-methyl-1-nitroso-

Quantum chemical methods, particularly density functional theory (DFT), have been employed to investigate the molecular structure and reactivity of 1-methyl-1-nitrosourea (MNU). These studies provide insights into the geometric parameters, electronic properties, and the energetic landscape of the molecule, which are crucial for understanding its chemical behavior.

Calculations at various levels of theory, such as CCSD and CCSD(T) with aug-cc-pVDZ and aug-cc-pVTZ basis sets, have been used to explore the thermolysis mechanism of related compounds. researchgate.net For instance, the thermal decomposition of 1-methyl-2-methoxydiazene-1-oxide, a structurally related compound, has been shown to proceed through competing channels, including homolytic N-OCH3 bond cleavage and intramolecular nucleophilic substitution. researchgate.net The calculated activation enthalpies for these processes are in the range of 200-210 kJ/mol. researchgate.net

The reactivity of MNU is largely attributed to its ability to act as an alkylating agent. wikipedia.orgchemicalbook.com It transfers its methyl group to nucleobases in nucleic acids, leading to mutations. wikipedia.org The decomposition of MNU in aqueous solution is a key aspect of its reactivity. 13C and 15N NMR studies have shown that the decomposition of MNU in aqueous phosphate (B84403) buffer at pH 7 initially yields cyanate (B1221674), which then reacts with phosphate to form carbamoyl (B1232498) phosphate. electronicsandbooks.com This contradicts earlier proposals suggesting hydroxide (B78521) attack on the carbonyl group to form a tetrahedral intermediate. electronicsandbooks.com Instead, the mechanism involves deprotonation at the amido group, followed by fragmentation to cyanic acid and methanediazoate. electronicsandbooks.com

The table below summarizes some of the key computed properties of 1-methyl-1-nitrosourea.

| Property | Value | Method |

| Molar Mass | 103.081 g·mol−1 | - |

| log P | -0.302 | - |

| pKa | 12.365 | - |

| pKb | 1.632 | - |

| Vapor Pressure | 2.9×10-2 mmHg at 25℃ | Estimated |

Table 1: Computed Physicochemical Properties of 1-methyl-1-nitrosourea. wikipedia.orgchemicalbook.com

Molecular Dynamics Simulations of Urea, 1-methyl-1-nitroso- Interactions with Biological Targets

Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between molecules and biological targets at an atomic level. researchgate.netnih.govnih.gov These simulations can provide detailed insights into the dynamic behavior of systems that are often difficult to observe experimentally. researchgate.netnih.govnih.gov In the context of 1-methyl-1-nitrosourea (MNU), MD simulations can be employed to understand its interactions with macromolecules like DNA and proteins, which are central to its biological activity.

The primary biological target of MNU is DNA. wikipedia.org MD simulations can help elucidate the specific binding modes and the energetic contributions of different types of interactions, such as hydrogen bonding and hydrophobic contacts, between MNU and DNA. researchgate.net Such simulations can also be used to study the conformational changes in DNA upon binding of MNU and the subsequent chemical reactions that lead to DNA alkylation. acs.org All-atom MD simulations have been successfully used to characterize molecular-level interactions in DNA and DNA-protein systems with high resolution. nih.gov

Similarly, MD simulations can be applied to investigate the interactions of MNU with proteins. nih.govmdpi.comresearchgate.netnih.gov This is particularly relevant for understanding potential enzymatic activation or detoxification pathways, as well as off-target effects. By simulating the protein-MNU complex, one can identify key amino acid residues involved in binding and catalysis. nih.govmdpi.com The binding free energy between a protein and a ligand can be calculated from MD simulations, providing a quantitative measure of their affinity. mdpi.com

The table below provides a conceptual framework for the types of data that can be obtained from MD simulations of MNU with biological targets.

| Simulation Aspect | Information Gained | Potential Significance |

| Binding Site Analysis | Identification of preferred binding locations on DNA or protein surfaces. | Understanding the sequence or structural specificity of MNU interactions. |

| Interaction Energy Decomposition | Quantification of electrostatic, van der Waals, and solvation energy contributions to binding. | Revealing the driving forces behind the formation of the MNU-target complex. |

| Conformational Dynamics | Analysis of changes in the structure and flexibility of both MNU and the biological target upon binding. | Elucidating the mechanism of action and potential allosteric effects. |

| Solvent Effects | Characterization of the role of water molecules in mediating or stabilizing interactions. | Providing a more realistic model of the biological environment. |

Table 2: Application of Molecular Dynamics Simulations to Study MNU-Biomolecule Interactions.

Prediction of Reaction Pathways and Intermediate Species Derived from Urea, 1-methyl-1-nitroso-

The decomposition of 1-methyl-1-nitrosourea (MNU) is a critical aspect of its chemical and biological activity, leading to the formation of reactive intermediates. wikipedia.orgchemicalbook.comelectronicsandbooks.com The reaction pathways and the resulting species have been the subject of both experimental and theoretical investigations.

In aqueous solution, the decomposition of MNU is pH-dependent. nih.gov Above pH 5, it was initially proposed that hydroxide attacks the carbonyl group, leading to a tetrahedral intermediate that decomposes into methanediazoate and carbamate. electronicsandbooks.com However, studies using 13C and 15N NMR spectroscopy have provided evidence for an alternative pathway. electronicsandbooks.com These studies indicate that the initial step is the deprotonation of the amido group, followed by fragmentation into cyanic acid and methanediazoate. electronicsandbooks.com The methanediazoate can then lead to the formation of the highly reactive methanediazonium ion. electronicsandbooks.comnih.gov

Under anhydrous basic conditions, the decomposition also proceeds via deprotonation of the amido function, followed by fragmentation to cyanic acid and methanediazoate. electronicsandbooks.com The methanediazoate is a precursor to diazomethane, a useful methylating agent in organic synthesis. wikipedia.org However, due to its instability and shock-sensitivity, MNU has been largely replaced by other N-nitroso compounds for this purpose. wikipedia.org

The key reactive species derived from the decomposition of MNU are the methyldiazonium ion (CH3N2+) and cyanate (NCO-). nih.gov The methyldiazonium ion is a potent alkylating agent responsible for the methylation of nucleobases in DNA. wikipedia.orgnih.gov

The table below summarizes the major species involved in the decomposition of MNU.

| Species | Formula | Role |

| 1-Methyl-1-nitrosourea (MNU) | C2H5N3O2 | Parent compound |

| Methanediazoate | CH3N2O- | Intermediate |

| Cyanic Acid | HNCO | Product of fragmentation |

| Methanediazonium ion | CH3N2+ | Reactive alkylating species |

| Cyanate | NCO- | Product of fragmentation |

| Diazomethane | CH2N2 | Product under specific conditions |

Table 3: Key Species in the Decomposition of 1-methyl-1-nitrosourea.

Structure-Activity Relationship Modeling for N-Nitroso Compounds Including Urea, 1-methyl-1-nitroso-

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govyoutube.comnih.govyoutube.comyoutube.com For N-nitroso compounds, including 1-methyl-1-nitrosourea (MNU), QSAR studies aim to predict their carcinogenic and mutagenic potential based on their molecular descriptors. nih.govnih.gov

Early studies on the structure-activity relationships of N-nitroso compounds revealed that their carcinogenic effects vary significantly with their chemical structure. nih.gov For example, nitrosamines, which require metabolic activation, and nitrosoalkylamides like MNU, which are direct-acting, exhibit different tumor responses in animal models. nih.gov The type of tumor induced can also differ between species for the same compound. nih.gov

Pattern recognition techniques have been applied to classify N-nitroso compounds as carcinogenic or non-carcinogenic based on calculated molecular structure descriptors. nih.gov In one study, a set of 150 nitrosamines was successfully classified with high accuracy using 22 descriptors. nih.gov This demonstrates that the carcinogenic potential of these compounds is encoded within their molecular structure. nih.gov

More recent QSAR models for various classes of chemical mutagens have been developed using quantum chemical descriptors. nih.gov For instance, a model for nitronaphthalenes and methylnitronaphthalenes showed that their mutagenicity is related to their frontier molecular orbital energies and other quantum chemical parameters. nih.gov Similar approaches can be applied to N-nitroso compounds to develop predictive models for their biological activity. These models can be valuable tools for screening new compounds and for understanding the molecular features that contribute to their toxicity. nih.gov

The table below outlines the general workflow for developing a QSAR model for N-nitroso compounds.

| Step | Description | Example Descriptors |

| 1. Data Set Compilation | Gather a set of N-nitroso compounds with known biological activity (e.g., carcinogenicity, mutagenicity). | A series of N-alkyl-N-nitrosoureas with measured tumor-inducing potential. |

| 2. Descriptor Calculation | Compute a variety of molecular descriptors for each compound in the data set. These can be constitutional, topological, geometrical, or quantum chemical. | Molecular weight, logP, dipole moment, HOMO/LUMO energies, partial charges. |

| 3. Model Development | Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that relates the descriptors to the biological activity. | A regression equation predicting mutagenicity as a function of selected descriptors. |

| 4. Model Validation | Assess the predictive power of the model using internal and external validation techniques. | Cross-validation, prediction on an external test set of compounds not used in model building. |

Table 4: General Workflow for QSAR Modeling of N-Nitroso Compounds.

Environmental Degradation and Fate of Urea, 1 Methyl 1 Nitro in Controlled Experimental Settings

The environmental persistence and transformation of the chemical compound Urea (B33335), 1-methyl-1-nitroso-, also commonly known as N-methyl-N-nitrosourea (MNU), are significantly influenced by various environmental factors. Laboratory studies have been crucial in elucidating the degradation pathways and fate of this compound under controlled conditions, providing valuable insights into its behavior in the environment.

Q & A

Q. What are the primary synthetic routes for 1-methyl-1-nitrosourea, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitrosation of 1-methylurea using nitrous acid (HNO₂) under acidic conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Optimization requires iterative testing of variables:

-

Catalysts : Acidic environments (e.g., HCl) accelerate nitrosation .

-

Solvents : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity.

-

Purification : Recrystallization or column chromatography removes nitroso byproducts.

Yield and purity are monitored via HPLC or NMR .- Data Table : Comparison of Reaction Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| HNO₂:Methylurea Ratio | 1.1:1 | Maximizes conversion |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

Q. How is 1-methyl-1-nitrosourea characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Post-synthesis characterization requires:

- 1H/13C NMR : To confirm the nitroso group (–NO) and methyl substituent. Peaks for –NO appear downfield (δ 8–10 ppm in 1H NMR) .

- IR Spectroscopy : Stretching frequencies for N=O (~1500 cm⁻¹) and urea C=O (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) and fragmentation patterns validate the structure.

- Elemental Analysis : Confirms C, H, N, O composition within ±0.3% error .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data on 1-methyl-1-nitrosourea’s decomposition pathways?

- Methodological Answer : Conflicting kinetic data (e.g., half-life variations under similar conditions) can be addressed via:

-

Density Functional Theory (DFT) : Models transition states to identify dominant pathways (e.g., nitroso rearrangement vs. radical decomposition) .

-

Molecular Dynamics (MD) Simulations : Predict solvent effects on decomposition rates.

-

Statistical Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots. Discrepancies may indicate unaccounted variables (e.g., trace metal catalysis) .

- Data Table : Common Decomposition Pathways

| Pathway | Activation Energy (kJ/mol) | Dominant Conditions |

|---|---|---|

| Nitroso Rearrangement | 85–95 | Acidic, aqueous |

| Radical Cleavage | 110–120 | Non-polar solvents |

Q. What strategies are effective in designing experiments to study the environmental stability of 1-methyl-1-nitrosourea under varying pH and temperature?

- Methodological Answer : A factorial design approach is recommended:

-

Variables : pH (2–12), temperature (20–50°C), and ionic strength.

-

Analytical Tools : UV-Vis spectroscopy tracks nitroso group degradation; LC-MS identifies breakdown products.

-

Control Experiments : Use deuterated solvents (D₂O) to isolate pH effects from solvent interactions.

Data interpretation should employ multivariate regression to isolate dominant degradation drivers .- Data Table : Stability Study Framework

| Factor | Levels Tested | Measurement Frequency |

|---|---|---|

| pH | 2, 7, 12 | Every 24 hours |

| Temperature | 20°C, 35°C, 50°C | Continuous monitoring |

| Light Exposure | Dark vs. UV light | Pre/post-experiment |

Q. How should researchers address discrepancies in reported biological activity data (e.g., herbicidal efficacy) for 1-methyl-1-nitrosourea?

- Methodological Answer : Contradictions may arise from assay variability (e.g., plant species, application methods). Mitigation strategies include:

- Standardized Bioassays : Follow OECD guidelines for herbicide testing (e.g., root elongation inhibition in Arabidopsis).

- Dose-Response Curves : Quantify EC₅₀ values across multiple replicates.

- Metabolomic Profiling : LC-HRMS identifies bioactive metabolites, distinguishing parent compound effects from degradation products .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals with detailed "Materials and Methods" sections .

- Data Reproducibility : Document all experimental parameters (e.g., stirring rate, humidity) in supplementary materials .

- Critical Evaluation : Cross-validate findings using multiple databases (e.g., Reaxys for reaction data, PubChem for physicochemical properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.